![molecular formula C18H20FN5O3S B2541241 Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 868220-24-0](/img/structure/B2541241.png)
Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H20FN5O3S and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research on derivatives of 1,2,4-triazole, a core component similar to ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate, has shown significant antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have been identified to possess good to moderate activity against several microorganisms. The development and testing of these compounds contribute to the search for new therapeutic agents in combating microbial and fungal infections (Bektaş et al., 2007; Fandaklı et al., 2012).
Antitumor Activity
Derivatives containing the triazole moiety have also been explored for their potential antitumor properties. Novel 1,2,4-triazole Schiff bases, incorporating similar structural features, have shown to inhibit tumor cell growth, highlighting the promise of such compounds in cancer therapy (Ding et al., 2016).
Antiviral and Antimicrobial Potentials
Compounds with structural similarities to ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. These studies underscore the significance of such compounds in developing new treatments for viral and bacterial infections (Reddy et al., 2013).
Synthesis and Chemical Properties
The chemical synthesis and properties of compounds related to ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate, such as reaction mechanisms and crystal structures, provide insights into their potential applications in medicinal chemistry and drug design. These studies contribute to understanding the chemical behavior and modification possibilities of triazole derivatives for various scientific applications (Faizi et al., 2016).
Neuroleptic Activity
Research into the neuroleptic (antipsychotic) activity of piperazine derivatives shows potential applications in treating psychiatric disorders. Compounds structurally related to ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been tested for their efficacy in neuroleptic treatments, revealing their potential as new therapeutic agents in neurology and psychiatry (Cascio et al., 1989).
properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3S/c1-2-27-18(26)23-9-7-22(8-10-23)14(12-3-5-13(19)6-4-12)15-16(25)24-17(28-15)20-11-21-24/h3-6,11,14,25H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVQUKRJONFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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